2-Phenyl-7-(trifluoromethyl)-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-7-(trifluoromethyl)-1H-benzo[d]imidazole is a fluorinated benzimidazole derivative. Benzimidazoles are known for their presence in various biologically active molecules, including pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-7-(trifluoromethyl)-1H-benzo[d]imidazole typically involves the condensation of a 1,2-diketone or α-aminoketone with trifluoroacetaldehyde hemiacetal. This reaction is facilitated by the presence of a base, such as sodium hydroxide, and is carried out under controlled temperature conditions .
Industrial Production Methods: Industrial production methods for this compound often involve the use of N-benzylimidazole as a precursor. The process includes low-temperature C-2 lithiation using methyllithium (MeLi), followed by quenching with carbon dioxide (CO₂) and subsequent debenzylation .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Phenyl-7-(trifluoromethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Catalytic copper(I) iodide (CuI) with N,N,N’,N’-tetramethylethylenediamine (TMEDA) in the presence of primary amines.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further utilized in pharmaceutical synthesis .
Wissenschaftliche Forschungsanwendungen
2-Phenyl-7-(trifluoromethyl)-1H-benzo[d]imidazole has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of advanced materials, including ionic liquids and fluorescent dyes.
Wirkmechanismus
The mechanism of action of 2-Phenyl-7-(trifluoromethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to its biological effects. The compound can modulate various biochemical pathways, including those involved in cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
2-Trifluoromethylimidazole: Shares the trifluoromethyl group but lacks the phenyl substitution.
2-Phenylbenzimidazole: Lacks the trifluoromethyl group but has a similar benzimidazole core.
2-Phenyl-4,5-dicyanoimidazole: Contains additional cyano groups, providing different chemical properties.
Uniqueness: 2-Phenyl-7-(trifluoromethyl)-1H-benzo[d]imidazole is unique due to the presence of both the phenyl and trifluoromethyl groups, which confer enhanced chemical stability and biological activity. This combination makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C14H9F3N2 |
---|---|
Molekulargewicht |
262.23 g/mol |
IUPAC-Name |
2-phenyl-4-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C14H9F3N2/c15-14(16,17)10-7-4-8-11-12(10)19-13(18-11)9-5-2-1-3-6-9/h1-8H,(H,18,19) |
InChI-Schlüssel |
FUTAFHNOIUMQAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3N2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.